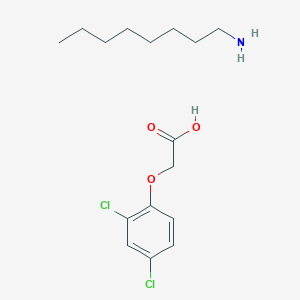
Octylamine 2,4-dichlorophenoxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichlorophenoxy)acetic acid; octan-1-amine: is a compound that combines two distinct chemical entities: 2-(2,4-dichlorophenoxy)acetic acid and octan-1-amine. The former is a well-known herbicide, commonly referred to as 2,4-D, which is used to control broadleaf weeds. The latter, octan-1-amine, is an organic compound that belongs to the class of amines. This combination can be utilized in various applications, particularly in agriculture and scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
2-(2,4-Dichlorophenoxy)acetic acid
-
Octan-1-amine
- Octan-1-amine can be synthesized through the reduction of octanenitrile using hydrogen in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-(2,4-Dichlorophenoxy)acetic acid can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Octan-1-amine can be reduced to form corresponding amines with shorter carbon chains.
Substitution: Both components can undergo substitution reactions. For example, the chlorine atoms in 2-(2,4-dichlorophenoxy)acetic acid can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as sodium hydroxide or other bases can facilitate substitution reactions.
Major Products:
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-(2,4-dichlorophenoxy)acetic acid can yield chlorinated phenolic compounds.
Aplicaciones Científicas De Investigación
Chemistry
- 2-(2,4-Dichlorophenoxy)acetic acid is widely used as a herbicide in agricultural chemistry to control broadleaf weeds .
- Octan-1-amine is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology
- 2-(2,4-Dichlorophenoxy)acetic acid is used in plant biology research to study the effects of synthetic auxins on plant growth and development .
Medicine
- Octan-1-amine derivatives are explored for their potential pharmacological properties, including antimicrobial and antifungal activities.
Industry
- 2-(2,4-Dichlorophenoxy)acetic acid is used in the formulation of herbicides for agricultural applications .
- Octan-1-amine is used in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
2-(2,4-Dichlorophenoxy)acetic acid
- Acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It induces uncontrolled growth in susceptible plants, leading to their death .
- It is absorbed through the leaves and translocated to the meristems, where it disrupts normal growth processes .
Octan-1-amine
- Functions as a primary amine, participating in various biochemical reactions. Its mechanism of action depends on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with similar properties but with an additional chlorine atom.
Uniqueness
- 2-(2,4-Dichlorophenoxy)acetic acid is unique due to its widespread use and effectiveness as a herbicide. It has been extensively studied and is one of the most commonly used herbicides globally .
- Octan-1-amine is unique for its versatility in organic synthesis and industrial applications.
Propiedades
Número CAS |
2212-53-5 |
|---|---|
Fórmula molecular |
C16H25Cl2NO3 |
Peso molecular |
350.3 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)acetic acid;octan-1-amine |
InChI |
InChI=1S/C8H6Cl2O3.C8H19N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-2-3-4-5-6-7-8-9/h1-3H,4H2,(H,11,12);2-9H2,1H3 |
Clave InChI |
ISLMFQNVUXMPKH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


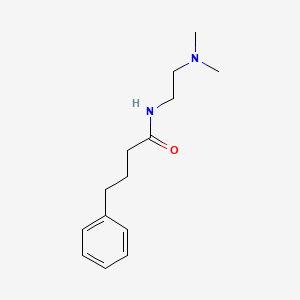
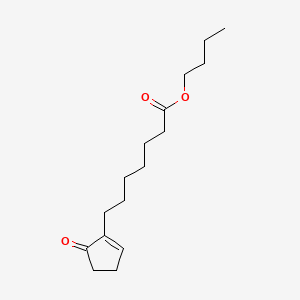
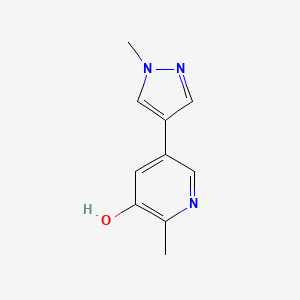
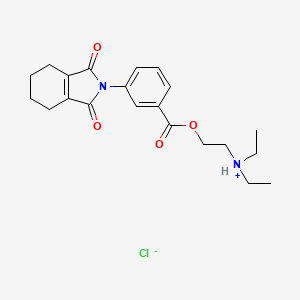
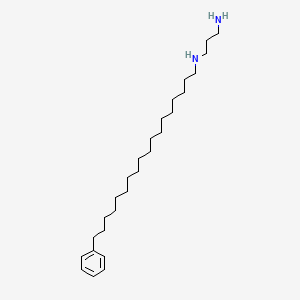
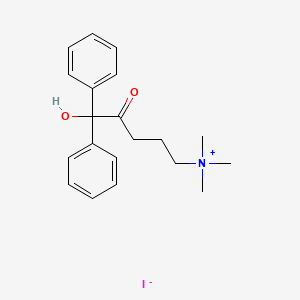
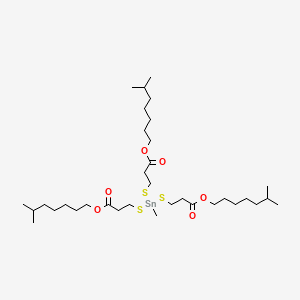

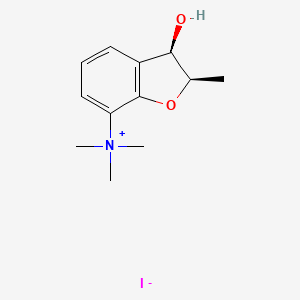
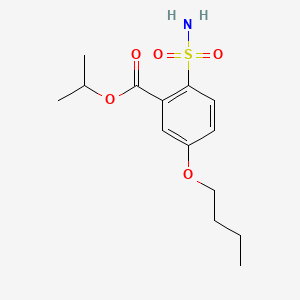
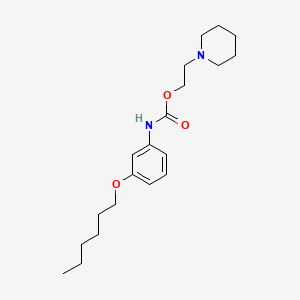
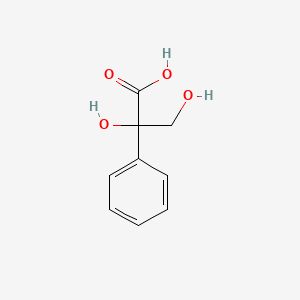
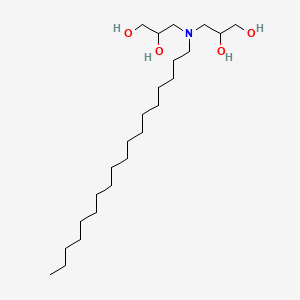
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B13758873.png)
